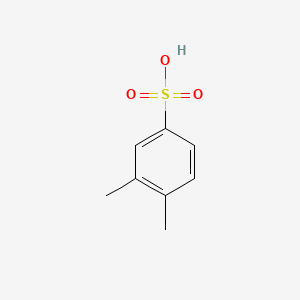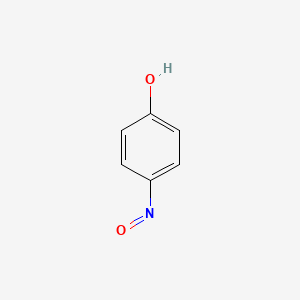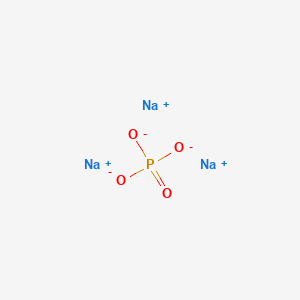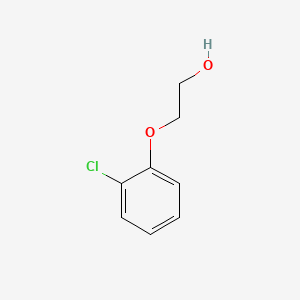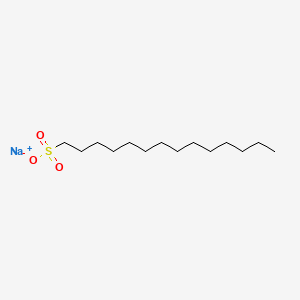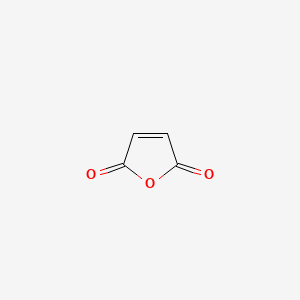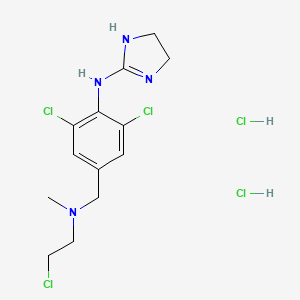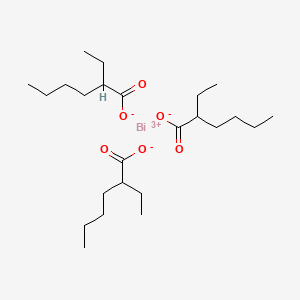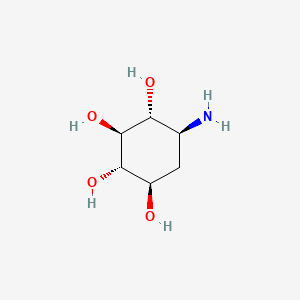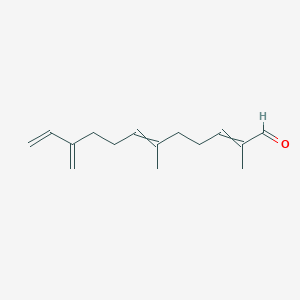
Orange oil
概要
説明
Orange oil is an essential oil extracted from the rind of the sweet orange, Citrus sinensis. This is done by a method called cold pressing, which uses pressure to squeeze the oils from the rind . It has a variety of uses, including mood enhancement, stress reduction, treatment of skin conditions such as acne, pain or inflammation relief, stomach upset relief, and as a natural household cleaner . It also adds a pleasant scent to a room or to products like perfumes and cleaners .
Synthesis Analysis
This compound is primarily composed of limonene, but it also contains varying percentages of other constituent compounds, such as β-citronellal, β-myrcene, β-caryophyllene, linalool, pinene, terpinene, and citral . These compounds are found in different citrus peel essential oils . The extraction process involves the use of high shear homogenization and ultrasonication .
Molecular Structure Analysis
The compounds inside an this compound vary with each different oil extraction . Composition varies as a result of regional and seasonal changes as well as the method used for extraction . Several hundred compounds have been identified with gas chromatograph-mass spectrometry . Most of the substances in the oil belong to the terpene group with limonene being the dominant one .
Chemical Reactions Analysis
This compound exhibits antioxidant, antimutagenic, antiproliferative, and immunomodulating activities . The mechanism of multidrug resistance and synergistic action of these volatile constituents are responsible for their chemopreventive properties . These oils primarily comprise terpenoid constituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of approximately 0.95 g/ml at 15°C . It is a thin, yellowish-orange to golden brown liquid . The oil has a sweet, citrus smell like the orange peels from which it is extracted .
科学的研究の応用
Aromatherapy and Stress Reduction
Orange oil, including varieties from the Citrus genus, has been studied for its efficacy in aromatherapy, particularly in reducing anxiety and stress levels. Notably, Citrus bergamia essential oil, closely related to this compound, has shown promise in clinical applications within aromatherapy to alleviate stress and anxiety without drug-related side effects (Navarra et al., 2015).
Antimicrobial and Food Preservation
Research on Citrus by-products, including this compound, highlights their antimicrobial and immunomodulatory properties. These natural extracts have been investigated for their roles in food protection and as preservatives, offering an eco-friendly alternative to synthetic additives (Hardin et al., 2010). Additionally, the incorporation of orange essential oil as an adjuvant in fungicide treatments for wheat cultivation demonstrates its potential in enhancing agricultural yields and disease control, underlining its economic viability (Garcia, 2014).
Valorization of Citrus By-products
Innovative and green strategies for the extraction of valuable compounds from citrus wastes, including orange peels, have been explored. These methods aim to valorize by-products through the extraction of bioactive compounds such as essential oils, pectins, and antioxidants, promoting sustainability and economic benefits (Putnik et al., 2017).
Therapeutic Potential
This compound's phytochemistry and pharmacological aspects have been extensively reviewed, revealing its vast array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer activities. These properties are attributed to the presence of various secondary metabolites, making this compound a significant component in natural product research and healthcare applications (Jain et al., 2020).
Non-synthetic Food Additives
The potential development of non-synthetic food additives from orange processing by-products is a promising field of research. Orange pomace, a major by-product, contains nutraceutical components like dietary fiber and phytochemicals, which could be used for developing value-added ingredients and products, supporting the trend towards clean-label, non-synthetic food preservatives (Dassoff et al., 2020).
作用機序
Target of Action
Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis fruit) . The primary targets of this compound are diverse, given its wide range of applications. It is used in the food industry as a flavoring agent, in aromatherapy for its pleasant citrus aroma, and in the cleaning industry due to its solvent properties . In the agricultural sector, this compound is utilized as a natural pesticide and insect repellent .
Mode of Action
This compound primarily contains d-limonene , which is responsible for most of its biological activities. D-limonene interacts with its targets in various ways depending on the application. For instance, in pest control, this compound can exterminate or control ants and other insects by erasing their scent-pheromone trail indicators or dissolving their exoskeleton . In cleaning agents, d-limonene acts as a solvent, dissolving dirt and grease .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its application. For instance, in pest control, this compound disrupts the normal functioning of insects, leading to their extermination . In the context of health and nutrition, this compound and its components, particularly d-limonene, have been shown to have antioxidant and anti-inflammatory properties . .
Pharmacokinetics
This compound, being composed mostly of d-limonene, demonstrates high skin penetrating abilities when suitably encapsulated . If derived from a dietary item, it can bioaccumulate in fatty tissues in the body . The absorption, distribution, metabolism, and excretion (ADME) of this compound, particularly in the presence of a food matrix, impact its bioavailability, which in turn affects its bioactivities in vivo .
Result of Action
The results of this compound’s action are varied and depend on its application. In pest control, the result is the extermination or control of pests . In cleaning applications, this compound effectively dissolves dirt and grease, resulting in a clean surface . In health and nutrition, this compound and its components have been shown to have antioxidant and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction method, regional and seasonal changes can affect the composition of this compound . Furthermore, the presence of a food matrix can impact the bioavailability of this compound, thereby affecting its bioactivities . In the context of climate change, companies like Orange are committing to net zero carbon emissions by 2040, which could influence the production and use of this compound in the future .
Safety and Hazards
将来の方向性
The global orange oil market is projected to reach a revised size of US$1.2 Billion by 2030, growing at a CAGR of 5.7% over the period 2022-2030 . The increasing popularity of aromatherapy, rising use of orange flavor in the food industry, increasing spending on premium cosmetics and luxury personal care products, and rising preference for plant-based products are prospects that could drive up the sales of this compound in the long run .
生化学分析
Biochemical Properties
Orange oil is primarily composed of limonene, but it also contains varying percentages of other compounds such as β-citronellal, β-myrcene, β-caryophyllene, linalool, pinene, terpinene, and citral . These components interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
The components of this compound can influence cell function. For instance, limonene, a major component of this compound, has been reported to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, limonene can bind to certain enzymes and proteins, altering their activity and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, certain threshold effects may be observed, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications . These factors can direct it to specific compartments or organelles .
特性
IUPAC Name |
2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069383 | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; NKRA | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
54 °C (129 °F) - closed cup | |
| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |
| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |
CAS RN |
60066-88-8, 8008-57-9, 8028-48-6 | |
| Record name | β-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orange, sweet, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oils, orange, sweet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical component of orange oil?
A: D-limonene constitutes the major component of this compound, ranging from 90% to 95% of its composition. []
Q2: Can you provide some details about the chemical structure of D-limonene?
A: D-limonene is a cyclic monoterpene, classified as a hydrocarbon. Its chemical structure consists of a six-membered ring with an attached isopropenyl group. This structure contributes to its characteristic citrus aroma and various biological properties. []
Q3: What are some other notable compounds found in this compound?
A: Besides D-limonene, this compound contains other compounds like β-pinene, 3-carene, β-myrcene, linalool, decanal, and octanal, albeit in smaller quantities. These contribute to the oil's complex aroma profile and potentially synergistic biological activities. [, ]
Q4: How is the chemical composition of this compound determined?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify the volatile compounds present in this compound. This technique separates the oil's components based on their volatility and then identifies them using their mass-to-charge ratios. [, ]
Q5: What are the known antimicrobial properties of this compound?
A: this compound exhibits inhibitory effects against a range of microorganisms, including gram-positive and gram-negative bacteria and fungi. [, ] Its activity has been tested against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating its broad-spectrum potential. []
Q6: How does this compound exert its antimicrobial action?
A: While the exact mechanisms are still under investigation, research suggests that D-limonene, the primary component of this compound, disrupts the cell membrane of microorganisms. This disruption compromises the integrity and functionality of the cell, ultimately leading to its demise. []
Q7: What is the potential of this compound in treating bovine mastitis?
A: Research indicates that this compound, particularly terpeneless cold-pressed Valencia this compound, shows promise as an alternative to antibiotics for treating bovine mastitis caused by Staphylococcus aureus. [] Studies demonstrate its ability to inhibit bacterial growth and invasion of bovine mammary epithelial cells. []
Q8: Does this compound exhibit any antioxidant activity?
A: Yes, this compound demonstrates antioxidant capabilities. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and reducing power assays confirm its ability to scavenge free radicals and exhibit antioxidant potential. []
Q9: Does the presence of other compounds influence the antioxidant activity of this compound?
A: Research suggests that the presence of specific components, such as γ-terpinene, in certain varieties of this compound, like yuzu oil, significantly enhances its antioxidant activity compared to other citrus oils. []
Q10: Are there any potential applications of this compound in food preservation?
A: Given its antimicrobial and antioxidant properties, this compound holds potential as a natural food preservative. It could extend the shelf-life of food products and contribute to maintaining their quality and safety by inhibiting microbial growth and oxidative processes. [, , ]
Q11: What is the role of this compound in controlled-release applications?
A: this compound can be incorporated into various materials, such as rubberwood sawdust, to create sachets that release its vapors in a controlled manner. This approach has shown efficacy in delaying fruit ripening and inhibiting mold growth during storage and transportation, contributing to enhanced food quality and reduced post-harvest losses. []
Q12: How is this compound used in encapsulation technologies?
A: this compound can be encapsulated within materials like gum arabic or proteins using techniques like spray drying to produce microcapsules. These microcapsules offer protection to the volatile components of the oil, control its release, and mask any undesirable flavors. This technology finds applications in food, pharmaceutical, and cosmetic industries. [, ]
Q13: How does this compound perform as a solvent in endodontics?
A: this compound has been investigated as a safer alternative to chloroform for dissolving gutta-percha during endodontic retreatment. Studies suggest that this compound can effectively dissolve gutta-percha, albeit with varying dissolution rates depending on the specific formulation and the presence of other compounds. [, , ]
Q14: Are there any limitations to using this compound as a gutta-percha solvent?
A: Research indicates that while this compound can dissolve gutta-percha, it might not be as effective as chloroform. Its dissolution rate can also be influenced by factors like immersion time, concentration, and the specific type of gutta-percha used. [, ]
Q15: Has this compound demonstrated any chemopreventive potential?
A: Studies in animal models suggest that this compound might possess chemopreventive effects. For instance, it has shown potential in suppressing preneoplastic hepatic lesions induced by N-nitrosodiethylamine in rats, potentially due to its antioxidant and anti-inflammatory properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



